![molecular formula C16H12ClN3O2S B3866144 3-chloro-6-methoxy-N'-(4-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide](/img/structure/B3866144.png)
3-chloro-6-methoxy-N'-(4-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide
Overview
Description
3-chloro-6-methoxy-N'-(4-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide, also known as BCTC, is a synthetic compound that belongs to the class of benzothiophenes. BCTC has been widely studied for its potential use in scientific research, particularly in the field of pain management.
Mechanism of Action
3-chloro-6-methoxy-N'-(4-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide acts as a competitive antagonist of the TRPV1 receptor, which is a non-selective cation channel that is activated by a wide range of stimuli, including heat, capsaicin, and acid. TRPV1 is expressed in sensory neurons and plays a key role in the perception of pain. By blocking the TRPV1 receptor, 3-chloro-6-methoxy-N'-(4-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide reduces the transmission of pain signals and provides analgesic effects.
Biochemical and Physiological Effects:
3-chloro-6-methoxy-N'-(4-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide has been shown to have analgesic effects in animal models of inflammatory and neuropathic pain. 3-chloro-6-methoxy-N'-(4-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide has also been shown to reduce hyperalgesia and allodynia, which are common symptoms of chronic pain. 3-chloro-6-methoxy-N'-(4-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide does not affect normal nociception, which is the ability to sense pain in response to harmful stimuli.
Advantages and Limitations for Lab Experiments
3-chloro-6-methoxy-N'-(4-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide is a potent and selective antagonist of the TRPV1 receptor, which makes it a valuable tool for studying the role of TRPV1 in pain perception. 3-chloro-6-methoxy-N'-(4-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide is also relatively easy to synthesize, which makes it readily available for research purposes. However, 3-chloro-6-methoxy-N'-(4-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide has some limitations for lab experiments. 3-chloro-6-methoxy-N'-(4-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. 3-chloro-6-methoxy-N'-(4-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide also has a relatively short half-life, which can limit its effectiveness in long-term studies.
Future Directions
There are several future directions for research on 3-chloro-6-methoxy-N'-(4-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide. One area of interest is the potential use of 3-chloro-6-methoxy-N'-(4-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide in the treatment of chronic pain in humans. Clinical trials are needed to determine the safety and efficacy of 3-chloro-6-methoxy-N'-(4-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide in humans. Another area of interest is the development of more potent and selective TRPV1 antagonists. Finally, the role of TRPV1 in other physiological processes, such as inflammation and cancer, is an area of active research.
Scientific Research Applications
3-chloro-6-methoxy-N'-(4-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide has been extensively studied for its potential use in scientific research, particularly in the field of pain management. 3-chloro-6-methoxy-N'-(4-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor, which is involved in the perception of pain. 3-chloro-6-methoxy-N'-(4-pyridinylmethylene)-1-benzothiophene-2-carbohydrazide has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain.
properties
IUPAC Name |
3-chloro-6-methoxy-N-[(E)-pyridin-4-ylmethylideneamino]-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-22-11-2-3-12-13(8-11)23-15(14(12)17)16(21)20-19-9-10-4-6-18-7-5-10/h2-9H,1H3,(H,20,21)/b19-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVQDOMOSMBTOR-DJKKODMXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NN=CC3=CC=NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)N/N=C/C3=CC=NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49727100 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-chloro-6-methoxy-N'-[(E)-pyridin-4-ylmethylidene]-1-benzothiophene-2-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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